molecular formula C24H26N6O2 B10833977 6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-(5,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-6-ylmethyl)pyrimidine-2,4-dione

6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-(5,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-6-ylmethyl)pyrimidine-2,4-dione

Cat. No.: B10833977
M. Wt: 430.5 g/mol
InChI Key: VRAJXOQRFSNNNZ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PMID25482888-Compound-72 is a synthetic organic compound known for its potent inhibitory activity against dual-specificity tyrosine-regulated kinase 1A and 1B (DYRK1A/1B). This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer .

Preparation Methods

The synthesis of PMID25482888-Compound-72 involves multiple steps, starting with the preparation of the core structure, which is a thiazoloquinazoline derivative. The synthetic route typically includes the following steps:

    Formation of the thiazole ring: This step involves the reaction of an appropriate aniline derivative with a thioamide under acidic conditions.

    Cyclization to form the quinazoline ring: The intermediate product from the first step undergoes cyclization with a suitable reagent, such as formic acid, to form the quinazoline ring.

    Introduction of the carboximidate group:

Chemical Reactions Analysis

PMID25482888-Compound-72 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID25482888-Compound-72 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of dual-specificity tyrosine-regulated kinases.

    Biology: The compound is used to investigate the role of DYRK1A/1B in cellular processes, including cell proliferation and differentiation.

    Medicine: Research has shown potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease and certain types of cancer.

    Industry: The compound’s inhibitory properties make it a candidate for developing new drugs and therapeutic agents.

Mechanism of Action

PMID25482888-Compound-72 exerts its effects by inhibiting the activity of dual-specificity tyrosine-regulated kinase 1A and 1B. These kinases are involved in various cellular processes, including cell cycle regulation, apoptosis, and neuronal development. The compound binds to the active site of the kinases, preventing their phosphorylation activity and thereby modulating downstream signaling pathways .

Comparison with Similar Compounds

PMID25482888-Compound-72 is unique due to its high potency and selectivity for dual-specificity tyrosine-regulated kinase 1A and 1B. Similar compounds include:

These compounds share structural similarities but differ in their specific chemical modifications, which can affect their potency, selectivity, and pharmacokinetic properties.

Properties

Molecular Formula

C24H26N6O2

Molecular Weight

430.5 g/mol

IUPAC Name

6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-(5,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-6-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C24H26N6O2/c1-2-3-12-29-21(28-11-5-7-17(25)14-28)13-22(31)30(24(29)32)15-20-26-18-8-4-6-16-9-10-19(27-20)23(16)18/h4,6,8,13,17H,5,7,9-12,14-15,25H2,1H3/t17-/m1/s1

InChI Key

VRAJXOQRFSNNNZ-QGZVFWFLSA-N

Isomeric SMILES

CC#CCN1C(=CC(=O)N(C1=O)CC2=NC3=CC=CC4=C3C(=N2)CC4)N5CCC[C@H](C5)N

Canonical SMILES

CC#CCN1C(=CC(=O)N(C1=O)CC2=NC3=CC=CC4=C3C(=N2)CC4)N5CCCC(C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.